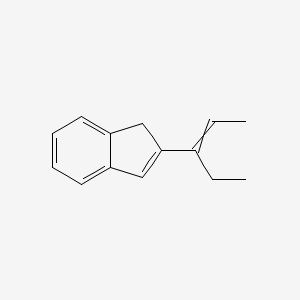
2-(Pent-2-en-3-yl)-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pent-2-en-3-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This specific compound features a pent-2-en-3-yl substituent at the second position of the indene ring. Indenes and their derivatives are known for their applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-2-en-3-yl)-1H-indene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the indene ring system. For instance, the reaction between 1,3-butadiene and a suitable dienophile, such as a substituted benzene, can yield the desired indene derivative. The reaction conditions typically involve elevated temperatures and the use of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. Additionally, purification techniques like distillation and recrystallization are employed to isolate the pure compound.
化学反応の分析
Types of Reactions
2-(Pent-2-en-3-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its saturated analogs using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring of the indene moiety. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated indene derivatives.
科学的研究の応用
2-(Pent-2-en-3-yl)-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-(Pent-2-en-3-yl)-1H-indene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
Indene: The parent compound without the pent-2-en-3-yl substituent.
1-Methylindene: An indene derivative with a methyl group at the first position.
2-Phenylindene: An indene derivative with a phenyl group at the second position.
Uniqueness
2-(Pent-2-en-3-yl)-1H-indene is unique due to the presence of the pent-2-en-3-yl substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
819871-44-8 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
IUPAC名 |
2-pent-2-en-3-yl-1H-indene |
InChI |
InChI=1S/C14H16/c1-3-11(4-2)14-9-12-7-5-6-8-13(12)10-14/h3,5-9H,4,10H2,1-2H3 |
InChIキー |
WGTHSCVPKROVFW-UHFFFAOYSA-N |
正規SMILES |
CCC(=CC)C1=CC2=CC=CC=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
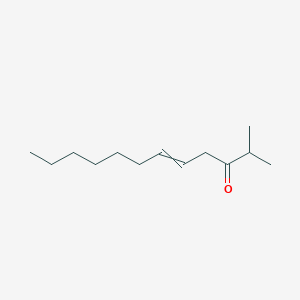
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)
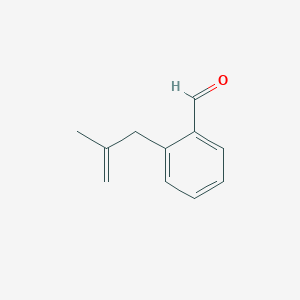
![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
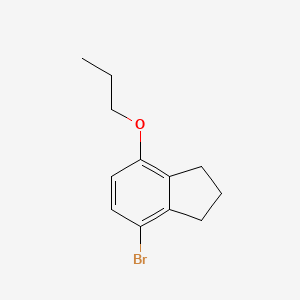
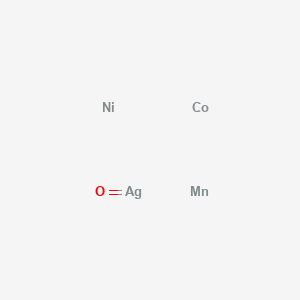
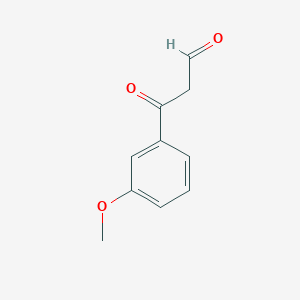
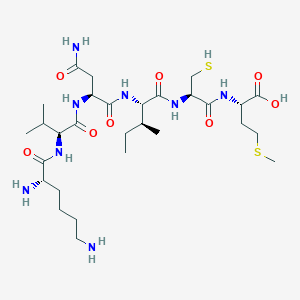
![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)
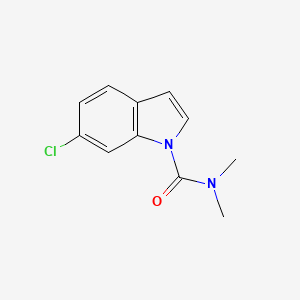
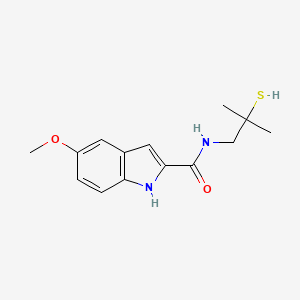
![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
